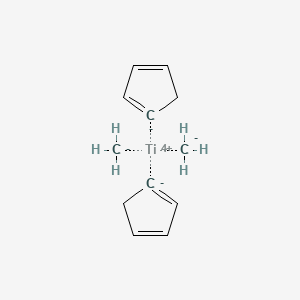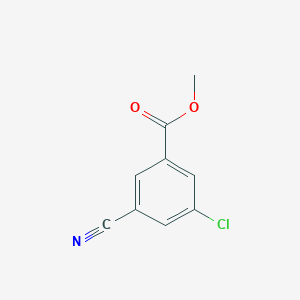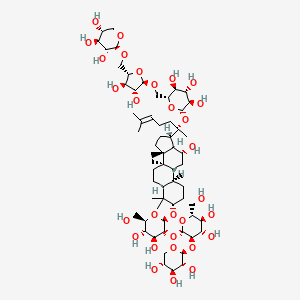
ノトギンセノサイドS
説明
ノトギンセノサイドSは、伝統的な中国薬草であるPanax notoginsengの根から得られる生体活性サポニン化合物です。この化合物は、抗炎症、抗酸化、抗がん効果など、さまざまな薬理作用で知られるダマラン型トリテルペノイドサポニンに属します .
2. 製法
合成ルートと反応条件: this compoundは、酵素変換やマイクロ波処理など、さまざまな方法で合成できます。酵素変換は、特定のグリコシダーゼ酵素を使用して前駆体化合物をthis compoundに変換することに関与します。たとえば、Herpetosiphon aurantiacusからの組換えグリコシダーゼを使用して、ビナギンセノサイドR7をthis compoundに変換しました .
工業生産方法: this compoundの工業生産は、多くの場合、Panax notoginsengの葉と根からの抽出と精製を伴います。超音波支援抽出(UAE)やマクロポーラス樹脂クロマトグラフィーなどの技術が、化合物の収量と純度を最適化するために使用されています .
科学的研究の応用
Notoginsenoside S has a wide range of scientific research applications across various fields:
Chemistry: It is used as a precursor for synthesizing other bioactive compounds and studying the structure-activity relationships of saponins.
Biology: Notoginsenoside S is investigated for its role in cellular processes, including cell proliferation, apoptosis, and differentiation.
Medicine: The compound has shown potential in treating various diseases, such as cancer, cardiovascular diseases, and inflammatory conditions.
作用機序
ノトギンセノサイドSの作用機序には、複数の分子標的と経路が含まれます。
抗炎症: 核因子-κB(NF-κB)経路を調節することにより、腫瘍壊死因子-α(TNF-α)やインターロイキンなどの炎症性サイトカインの発現を阻害します.
抗酸化: this compoundは、スーパーオキシドジスムターゼ(SOD)やグルタチオンペルオキシダーゼ(GPx)などの抗酸化酵素の活性を高め、酸化ストレスを軽減します.
抗がん: この化合物は、カスパーゼを活性化し、PI3K/Akt/mTORシグナル伝達経路を阻害することにより、がん細胞のアポトーシスを誘導します.
6. 類似の化合物との比較
This compoundは、ノトギンセノサイドR1、ノトギンセノサイドR2、ギンセノサイドRg1などの他の類似の化合物と比較されています。これらの化合物は構造的に類似していますが、薬理作用と効力は異なります。
ノトギンセノサイドR1: 神経保護と心臓血管の利点で知られています.
ノトギンセノサイドR2: this compoundと比較して、抗がん特性が強化されています.
ギンセノサイドRg1: 主に抗老化と認知機能向上効果に使用されます.
This compoundは、抗炎症、抗酸化、抗がん作用のバランスのとれたプロファイルにより際立っており、さまざまな治療的用途に適した汎用性の高い化合物となっています。
生化学分析
Biochemical Properties
Notoginsenoside S interacts with various enzymes and proteins. For instance, it has been shown to suppress the phosphorylation of transforming growth factor-activated protein kinase 1 β (TAK1), JNK, and p38 . These interactions play a crucial role in its biochemical reactions.
Cellular Effects
Notoginsenoside S has significant effects on various types of cells and cellular processes. It has been shown to inhibit cell proliferation and induce apoptosis in H22 hepatoma cells . It also influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, Notoginsenoside S exerts its effects through binding interactions with biomolecules and changes in gene expression. It has been found to suppress the activity of TAK1, subsequently inhibiting JNK/p38 signaling and attenuating cardiomyocyte apoptosis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Notoginsenoside S change over time. It has been shown to significantly decrease myocardial infarction area, alleviate myocardial cell damage, and improve cardiac function in myocardial ischemia/reperfusion (MI/R) mice .
Dosage Effects in Animal Models
The effects of Notoginsenoside S vary with different dosages in animal models. For instance, it has been shown to protect against myocardial ischemia/reperfusion injury in mice when administered at a dosage of 25 mg/kg .
Metabolic Pathways
Notoginsenoside S is involved in various metabolic pathways. It has been shown to modulate lipid metabolism, exhibiting anti-inflammatory and antioxidant effects .
準備方法
Synthetic Routes and Reaction Conditions: Notoginsenoside S can be synthesized through various methods, including enzymatic transformation and microwave processing. Enzymatic transformation involves the use of specific glycosidase enzymes to convert precursor compounds into Notoginsenoside S. For instance, a recombinant glycosidase from Herpetosiphon aurantiacus has been used to transform vina-ginsenoside R7 into Notoginsenoside S .
Industrial Production Methods: Industrial production of Notoginsenoside S often involves the extraction and purification from Panax notoginseng leaves and roots. Techniques such as ultrasound-assisted extraction (UAE) and macroporous resin chromatography are employed to optimize the yield and purity of the compound .
化学反応の分析
反応の種類: ノトギンセノサイドSは、酸化、還元、加水分解など、さまざまな化学反応を起こします。これらの反応は、化合物の構造を修飾し、薬理作用を強化するために不可欠です。
一般的な試薬と条件:
酸化: 過酸化水素(H₂O₂)や過マンガン酸カリウム(KMnO₄)などの一般的な酸化剤が、制御された条件下で使用され、酸素含有官能基が導入されます。
還元: 水素化ホウ素ナトリウム(NaBH₄)などの還元剤は、特定の官能基を還元するために使用され、化合物の活性を変化させます。
加水分解: 酸性または酵素的加水分解は、グリコシド結合を切断するために使用され、this compoundのさまざまな誘導体を生成します.
生成される主な生成物: これらの反応から生成される主な生成物には、this compoundのさまざまな誘導体が含まれ、それぞれが独自の薬理作用を持っています。たとえば、Lactiplantibacillus plantarum S165によるノトギンセノサイドR1の生体変換により、20(S/R)-ノトギンセノサイドR2が生成され、これは抗がん活性が強化されています .
4. 科学研究への応用
This compoundは、さまざまな分野で幅広い科学研究への応用があります。
化学: 他の生体活性化合物を合成し、サポニンの構造活性相関を研究するための前駆体として使用されます。
生物学: this compoundは、細胞増殖、アポトーシス、分化など、細胞プロセスにおける役割について研究されています。
医学: この化合物は、がん、心血管疾患、炎症性疾患など、さまざまな疾患の治療に有効である可能性を示しています。
産業: this compoundは、その健康増進特性のために、機能性食品やニュートラシューティカルの開発に使用されています.
類似化合物との比較
Notoginsenoside S is compared with other similar compounds, such as Notoginsenoside R1, Notoginsenoside R2, and Ginsenoside Rg1. These compounds share structural similarities but differ in their pharmacological activities and potency:
Notoginsenoside R1: Known for its neuroprotective and cardiovascular benefits.
Notoginsenoside R2: Exhibits enhanced anticancer properties compared to Notoginsenoside S.
Ginsenoside Rg1: Primarily used for its anti-aging and cognitive-enhancing effects.
Notoginsenoside S stands out due to its balanced profile of anti-inflammatory, antioxidant, and anticancer activities, making it a versatile compound for various therapeutic applications.
特性
IUPAC Name |
(2S,3R,4S,5S,6R)-2-[(2S)-2-[(3S,5R,8R,9R,10R,12R,13R,14R,17S)-3-[(2R,3R,4S,5S,6R)-3-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-12-hydroxy-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-6-methylhept-5-en-2-yl]oxy-6-[[(2R,3R,4R,5S)-3,4-dihydroxy-5-[[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxymethyl]oxolan-2-yl]oxymethyl]oxane-3,4,5-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C63H106O30/c1-25(2)10-9-14-63(8,93-56-50(81)44(75)42(73)32(89-56)24-85-54-49(80)43(74)33(88-54)23-84-53-47(78)38(69)28(67)21-82-53)26-11-16-62(7)37(26)27(66)18-35-60(5)15-13-36(59(3,4)34(60)12-17-61(35,62)6)90-57-51(45(76)40(71)30(19-64)86-57)92-58-52(46(77)41(72)31(20-65)87-58)91-55-48(79)39(70)29(68)22-83-55/h10,26-58,64-81H,9,11-24H2,1-8H3/t26-,27+,28+,29+,30+,31+,32+,33-,34-,35+,36-,37-,38-,39-,40+,41+,42+,43-,44-,45-,46-,47+,48+,49+,50+,51+,52+,53-,54+,55-,56-,57-,58-,60-,61+,62+,63-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZIGQTILUNTIQH-RJLRDNOXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCCC(C)(C1CCC2(C1C(CC3C2(CCC4C3(CCC(C4(C)C)OC5C(C(C(C(O5)CO)O)O)OC6C(C(C(C(O6)CO)O)O)OC7C(C(C(CO7)O)O)O)C)C)O)C)OC8C(C(C(C(O8)COC9C(C(C(O9)COC1C(C(C(CO1)O)O)O)O)O)O)O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=CCC[C@@](C)([C@H]1CC[C@@]2([C@@H]1[C@@H](C[C@H]3[C@]2(CC[C@@H]4[C@@]3(CC[C@@H](C4(C)C)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O[C@H]7[C@@H]([C@H]([C@@H](CO7)O)O)O)C)C)O)C)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO[C@H]9[C@@H]([C@H]([C@@H](O9)CO[C@H]1[C@@H]([C@H]([C@@H](CO1)O)O)O)O)O)O)O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C63H106O30 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901346727 | |
| Record name | Notoginsenoside S | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901346727 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1343.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
575446-95-6 | |
| Record name | Notoginsenoside S | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901346727 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


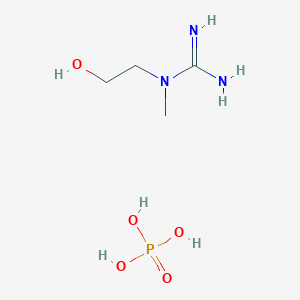
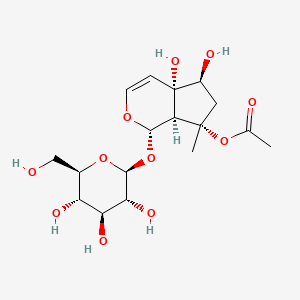
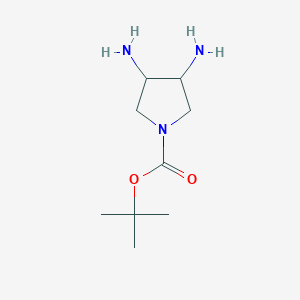
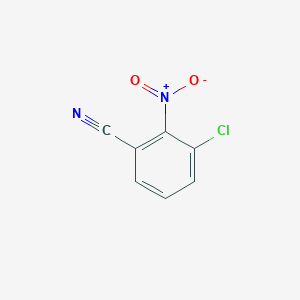
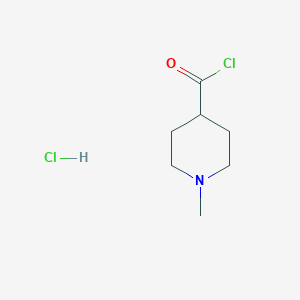
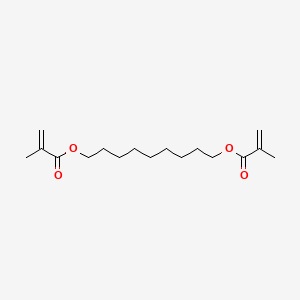
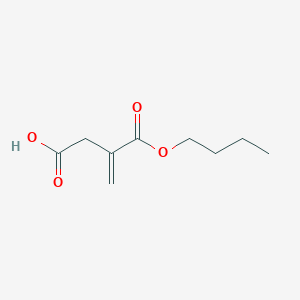
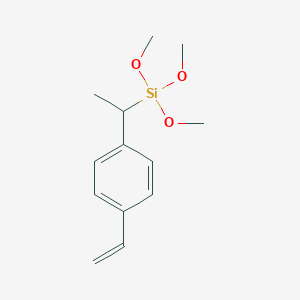
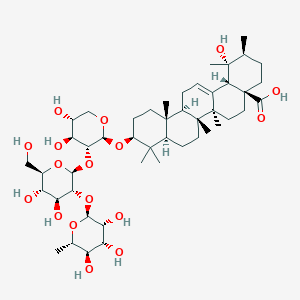
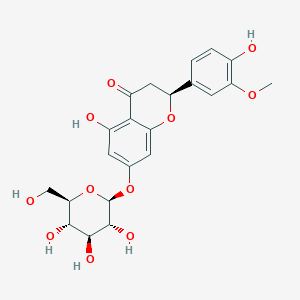
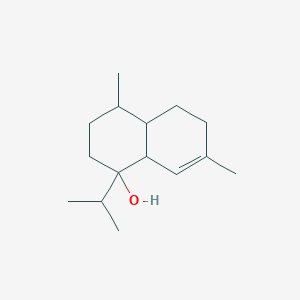
![2-[2-(5-Methylfuran-2-yl)vinyl]-4,6-bis(trichloromethyl)-1,3,5-triazine](/img/structure/B1632453.png)
